6beta-Oxycodol 6beta-Oxycodol 6β-Oxycodol (CRM) is a certified reference material categorized as an opioid. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
6β-Oxycodol is an analytical reference material categorized as an opioid. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
6β-Oxycodol is an analytical reference standard that is structurally categorized as an opioid. It is a metabolite of oxycodone that can be detected in urine. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 61949-73-3
VCID: VC21235935
InChI: InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1
SMILES: CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol

6beta-Oxycodol

CAS No.: 61949-73-3

Cat. No.: VC21235935

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

6beta-Oxycodol - 61949-73-3

Specification

Description 6β-Oxycodol (CRM) is a certified reference material categorized as an opioid. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
6β-Oxycodol is an analytical reference material categorized as an opioid. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
6β-Oxycodol is an analytical reference standard that is structurally categorized as an opioid. It is a metabolite of oxycodone that can be detected in urine. This product is intended for research and forensic applications.
CAS No. 61949-73-3
Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name (4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Standard InChI InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1
Standard InChI Key LHTAJTFGGUDLRH-MYDSHOOGSA-N
Isomeric SMILES CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O
SMILES CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O
Canonical SMILES CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O

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